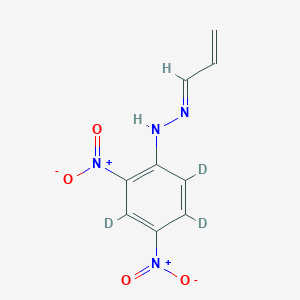
Acrolein 2,4-Dinitrophenylhydrazone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of a catalyst or under specific conditions to ensure the formation of the hydrazone derivative. Techniques such as solid phase extraction (SPE) have been employed to isolate acrolein 2,4-dinitrophenylhydrazone for HPLC analysis, increasing analysis speed, precision, and simplicity over conventional methods (Oltmann et al., 1988).
Molecular Structure Analysis
The molecular structure and spectral properties of Acrolein 2,4-Dinitrophenylhydrazone derivatives have been studied using various spectroscopic techniques. Investigations into the stabilization of these compounds on semiconductor surfaces to enhance optical properties have shown significant findings. For instance, doping of g-C3N4 nanosheets with hydrazone derivatives has been found to decrease the optical band gap, indicating potential applications in photocatalysis and solar cells systems (Alotaibi, 2020).
Chemical Reactions and Properties
Acrolein 2,4-Dinitrophenylhydrazone undergoes various chemical reactions, reflecting its reactivity and application potential. The acid-catalyzed isomerization of carbonyls-2,4-dinitrophenylhydrazone in mainstream smoke from heat-not-burn tobacco products is an example of its reactivity, highlighting the importance of understanding these derivatives' chemical properties for accurate analytical measurements (Zhang et al., 2022).
科学的研究の応用
Identification and Quantification in Biological Systems
Acrolein 2,4-Dinitrophenylhydrazone-d3 serves as a critical derivative for identifying acrolein in biological systems. A study demonstrated its use in isolating acrolein from incubated mixtures of spermine with calf serum, highlighting its effects on mammalian cells. The identification was based on ultraviolet and infrared spectra, melting point determinations, and elemental analysis, indicating the derivative's role in biochemical research and its cytotoxicity implications (Alarcon, 1964).
Environmental and Health Impact Studies
Acrolein 2,4-Dinitrophenylhydrazone-d3 is extensively used in environmental studies, especially in analyzing air quality and the presence of volatile carbonyl compounds. Its application extends to determining acrolein levels in cigarette smoke, where a dual cartridge system impregnated with hydroquinone and 2,4-Dinitrophenylhydrazine (DNPH) was developed for capturing and quantifying carbonyls. This method showcases the compound's significance in studying pollutants and their health impacts (Uchiyama, Inaba, & Kunugita, 2010).
Safety and Hazards
Safety data sheets indicate that Acrolein 2,4-Dinitrophenylhydrazone-d3 should be kept away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge are recommended. Contaminated clothing should be changed, and preventive skin protection is recommended .
作用機序
Target of Action
Acrolein 2,4-Dinitrophenylhydrazone-d3 is a derivative of acrolein Acrolein, the parent compound, is known for its high reactivity towards the thiol and amino groups of amino acids , which suggests that proteins could be the primary targets of Acrolein 2,4-Dinitrophenylhydrazone-d3.
Mode of Action
It’s known that acrolein can cause damage to cell proteins due to its high reactivity towards the thiol and amino groups of amino acids . This suggests that Acrolein 2,4-Dinitrophenylhydrazone-d3 might interact with its targets (proteins) in a similar manner, leading to changes in their structure and function.
Biochemical Pathways
It’s known that acrolein is associated with the induction of oxidative stress in cells . This implies that Acrolein 2,4-Dinitrophenylhydrazone-d3 might affect pathways related to oxidative stress and its downstream effects.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the deuterium in Acrolein 2,4-Dinitrophenylhydrazone-d3 might influence its ADME properties and bioavailability.
Result of Action
It’s known that exposure of erythrocytes to acrolein causes changes in the cell membrane and cytosol proteins . This suggests that Acrolein 2,4-Dinitrophenylhydrazone-d3 might have similar effects on the molecular and cellular level.
Action Environment
It’s known that acrolein is found in large amounts in cigarette smoke and polluted air , suggesting that environmental factors such as air quality might influence the action and efficacy of Acrolein 2,4-Dinitrophenylhydrazone-d3.
特性
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-[(E)-prop-2-enylideneamino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5+/i3D,4D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZHGIYUVFTGG-GYFHQMESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
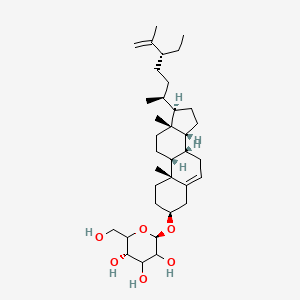
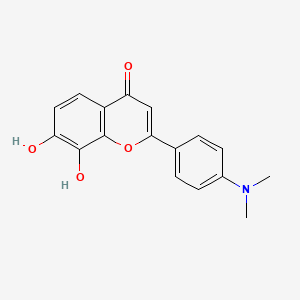
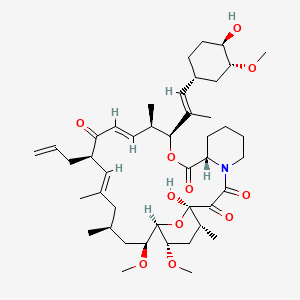

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)



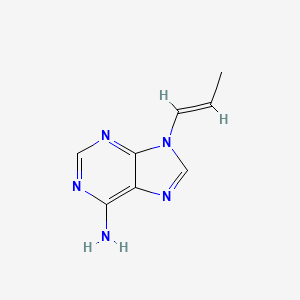
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)
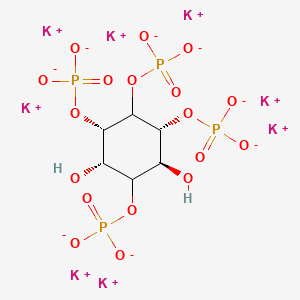
![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)